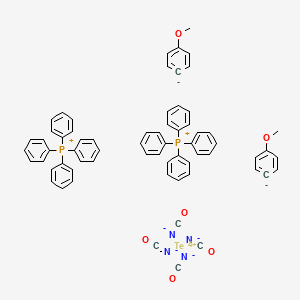
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is a complex organotellurium compound. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a tellurium center coordinated with tetraphenylphosphonium and tetracyanato ligands, along with 4-methoxy-4-phenyltellurate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) typically involves the reaction of tellurium tetrachloride with tetraphenylphosphonium chloride and potassium tetracyanate in the presence of 4-methoxy-4-phenyltellurate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tellurium.
Reduction: It can be reduced to lower oxidation states or even elemental tellurium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction may produce lower oxidation state tellurium species or elemental tellurium.
Scientific Research Applications
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and coordination polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)tellurium(IV) dichloride
- Tetraphenyltellurium
- Bis(diphenylphosphino)tellurium(IV) oxide
Uniqueness
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is unique due to its specific combination of ligands and the presence of the 4-methoxy-4-phenyltellurate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73481-12-6 |
|---|---|
Molecular Formula |
C66H54N4O6P2Te |
Molecular Weight |
1188.7 g/mol |
IUPAC Name |
methoxybenzene;tellurium(4+);tetraphenylphosphanium;tetraisocyanate |
InChI |
InChI=1S/2C24H20P.2C7H7O.4CNO.Te/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-8-7-5-3-2-4-6-7;4*2-1-3;/h2*1-20H;2*3-6H,1H3;;;;;/q2*+1;6*-1;+4 |
InChI Key |
XTGGYIVUFWHGJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=[C-]C=C1.COC1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.[Te+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
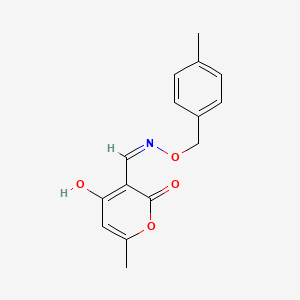
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
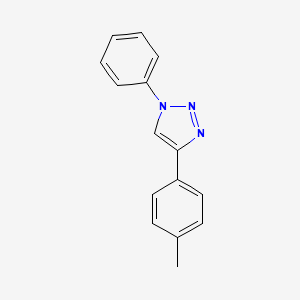
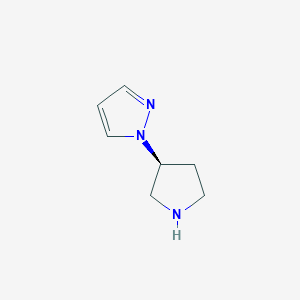
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
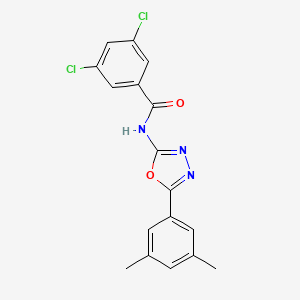
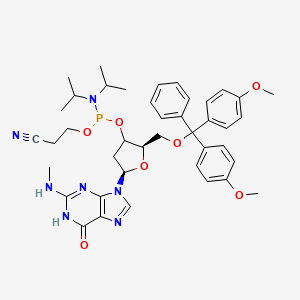
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine](/img/structure/B14123509.png)
